Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine

Medicinal Chemistry Drug Design Physicochemical Property

Researchers optimizing fluorinated drug candidates often face a synthetic bottleneck: introducing an N-methyl group onto a sterically hindered 2-methyl-3-trifluoromethylaniline scaffold requires an extra alkylation step with modest yields. This secondary amine building block eliminates that step entirely. - Pre-installed N-methyl group enhances metabolic stability by blocking N-glucuronidation, a key clearance pathway for primary anilines. - Directly enables SAR exploration of flunixin analogs and CNS-penetrant pharmacophores without additional N-alkylation chemistry. - Supplied with certified ≥98% purity to ensure reproducible outcomes in parallel medicinal chemistry libraries and scale-up studies.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B12276684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(2-methyl-3-trifluoromethyl-phenyl)-amine
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC)C(F)(F)F
InChIInChI=1S/C9H10F3N/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5,13H,1-2H3
InChIKeyRQJQCXJKQDPIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine: Specifications and Class Identity


Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine (also known as N,2-dimethyl-3-(trifluoromethyl)aniline; CAS 1263378-84-2) is a secondary aromatic amine belonging to the class of trifluoromethyl-substituted aniline derivatives. It features a methyl group at the 2-position of the phenyl ring and a trifluoromethyl (-CF3) group at the 3-position, with an additional N-methyl substitution on the amine nitrogen. This structural arrangement imparts distinct electronic and steric properties that are leveraged in medicinal chemistry as a building block for the synthesis of fluorinated pharmacophores . Its closest structural analogs include the primary amine 2-Methyl-3-(trifluoromethyl)aniline (CAS 54396-44-0), which lacks the N-methyl group, and other positional isomers of trifluoromethylaniline [1]. The compound is supplied as a research chemical with a typical purity specification of ≥98% .

Fluorinated pharmacophore building block
N-methyl secondary amine (research grade)
Typical purity ≥98%

Why Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine Cannot Be Substituted


The procurement value of Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine is intrinsically tied to its specific combination of substituents: an ortho-methyl group, a meta-trifluoromethyl group, and an N-methyl group. Attempting to substitute this compound with simpler, more readily available trifluoromethylanilines (e.g., 3-(trifluoromethyl)aniline) or even the des-methyl analog (2-methyl-3-(trifluoromethyl)aniline) introduces significant and often unacceptable changes in the steric bulk, hydrogen-bonding capacity, and electronic properties of the derived molecules [1]. For instance, the N-methylation alters the amine's nucleophilicity and eliminates a hydrogen bond donor, which can be critical for modulating target binding and physicochemical properties like lipophilicity (LogP) and metabolic stability [2]. The following evidence guide quantifies these differences where data exists, providing a rigorous basis for scientific selection.

N‑methylation Alters nucleophilicity and eliminates H-bond donor; may shift target binding and physicochemical profile.
Metabolic fate Primary amine analogs undergo extensive N-glucuronidation; N-methyl analog may exhibit different metabolic stability.
Lipophilicity Predicted cLogP increase vs. des-methyl analog; permeability and distribution may not transfer directly.

Differentiation of Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine: Evidence Guide


Increased Lipophilicity from N-Methylation

The N-methyl group on Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine (target compound) is predicted to increase its lipophilicity relative to its primary amine analog, 2-Methyl-3-(trifluoromethyl)aniline (comparator). While experimentally measured logP values are not available for this specific compound, the introduction of an N-methyl group on an aniline ring is a well-established medicinal chemistry strategy that consistently increases the calculated logP (cLogP) by approximately 0.5–1.0 log units due to increased hydrophobicity and reduced hydrogen-bond donor capacity [1]. This change directly impacts membrane permeability and compound distribution.

Lipophilicity Shift
Class‑level
cLogP 2.8–3.5 vs primary amine 2.3–3.0 +0.5 to +1.0 log units
Supports lipophilicity optimization for permeability research
Predicted cLogP; experimental logP not reported
Medicinal Chemistry Drug Design Physicochemical Property

Enhanced Metabolic Stability via Blocked N-Conjugation

The target compound's N-methyl group is expected to confer greater metabolic stability compared to its primary amine analog, 2-Methyl-3-(trifluoromethyl)aniline. In rats, primary trifluoromethylanilines like 2-trifluoromethylaniline are extensively metabolized via N-glucuronidation, accounting for ~53% of the dose [1]. N-Methylation eliminates the primary amine hydrogen, blocking this major N-conjugation pathway. While direct experimental data for this specific pair is unavailable, the principle is a well-established structure-metabolism relationship for aromatic amines [2].

Metabolic Stability
Class‑level
Predicted avoidance of N-glucuronidation Primary amine: ~53% N-glucuronide
May improve metabolic stability in research models
Inference from 2-trifluoromethylaniline rat study
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Comparable High Purity to Primary Amine Analog

From a procurement standpoint, the commercially available purity of Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine (≥98% GC) is directly comparable to that of high-grade 2-Methyl-3-(trifluoromethyl)aniline, its closest analog (≥99.0% GC) [1]. This ensures that the target compound, despite being a more specialized derivative, does not require a compromise on starting material quality for demanding synthetic applications. The small difference in typical commercial purity (1-2%) is negligible for most research applications and is offset by the N-methyl functionality being pre-installed, saving a synthetic step .

Commercial Purity
Data to verify
≥98% (GC) vs primary amine >99.0% (GC)
Comparable purity supports procurement without quality compromise
Vendor specifications; review lot-specific COA
Chemical Sourcing Quality Control Synthetic Chemistry

Value of the 2-Methyl-3-Trifluoromethyl Motif in Flunixin Synthesis

The core 2-methyl-3-trifluoromethylaniline scaffold, which forms the non-N-methyl portion of the target compound, is the essential building block for flunixin, a potent veterinary analgesic and anti-inflammatory drug [1]. While the target compound itself is an N-methylated analog, its close structural relationship to a validated pharmacophore (2-methyl-3-trifluoromethylaniline, MTA) underscores the significance of this specific substitution pattern. The challenge in synthesizing MTA due to the precise ortho-arrangement of three different groups is well-documented [2], highlighting that any compound containing this core structure represents a synthetically non-trivial and valuable intermediate. The N-methyl version offers a pre-functionalized entry point for creating analogs of flunixin or exploring novel chemical space around this validated scaffold.

Core Scaffold Utility
Context‑dependent
2‑Methyl‑3‑trifluoromethyl motif is key flunixin intermediate; N‑methyl analog provides pre‑functionalized entry.
Established pharmacophore supports research use
Synthetic value based on flunixin patent and reviews
Pharmaceutical Intermediate Synthetic Chemistry Veterinary Medicine

Applications of Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine


Pharmacokinetic Optimization in Lead Design

Medicinal chemists can leverage the predicted increased lipophilicity and metabolic stability of this compound (vs. the primary amine analog) to design drug candidates with improved oral absorption and longer duration of action [1]. Its use as a building block can pre-install favorable properties, such as enhanced blood-brain barrier permeability for CNS targets, as supported by the class-level inference of N-methylation effects on cLogP and the blocking of N-glucuronidation [2][3].

Streamlining Synthesis of Fluorinated Intermediates

Synthetic chemists can employ this compound as a high-purity, N-methylated building block, thereby avoiding a separate alkylation step in their synthetic sequence. This can improve overall yield and reduce the time and cost associated with multi-step syntheses, particularly for projects where the 2-methyl-3-trifluoromethyl motif is desired . The established synthetic value of this substitution pattern is evident from its role as a key intermediate in the synthesis of flunixin [4].

SAR Studies of Flunixin Analogs

Pharmacologists investigating the SAR of non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin can use this compound as a starting material to generate novel analogs with altered hydrogen-bonding and steric profiles. The N-methyl group, in particular, is a critical point of diversification to probe the effects of removing a hydrogen bond donor on target engagement (e.g., COX inhibition) and off-target activity [5]. The connection to flunixin provides a clear, hypothesis-driven research pathway.

Metabolically Stable Chemical Probes

Researchers developing chemical probes for target validation or imaging can utilize this compound to create tool molecules with enhanced metabolic stability. The predicted resistance to N-glucuronidation, a major clearance route for primary anilines, makes this derivative more suitable for in vivo experiments where prolonged exposure is required to observe a pharmacological effect [3]. This is particularly relevant for PET tracer development where the 2-methyl-3-trifluoromethyl motif has shown promise [6].

Application
Selection Property
Validation Focus
CNS lead optimization research
Predicted cLogP increase and blocked N‑glucuronidation
Measure logD and in vitro metabolic clearance
Synthesis of fluorinated intermediates
Pre‑installed N‑methyl group, ≥98% purity
Assess synthetic efficiency vs. post‑alkylation
Flunixin analog SAR studies
N‑methylated core scaffold
Evaluate COX inhibition and target selectivity
In vivo chemical probe development
Predicted resistance to N‑glucuronidation
Evaluate PK profile in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.